molecular formula C14H16N4O3S B2411197 Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate CAS No. 419539-60-9

Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No. B2411197
CAS RN: 419539-60-9
M. Wt: 320.37
InChI Key: POUVSBWZQJQVPL-UHFFFAOYSA-N
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Description

Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate, or BACAT, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

a. Anticancer Agents: BTAC derivatives have been investigated for their cytotoxic activity against cancer cells. Researchers have synthesized various analogs and evaluated their efficacy in inhibiting tumor growth. The thiadiazole scaffold in BTAC contributes to its antiproliferative properties, making it an interesting lead compound for further drug development .

b. Anti-Inflammatory Properties: BTAC derivatives have shown anti-inflammatory effects by modulating key inflammatory pathways. These compounds could be valuable in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

c. Antimicrobial Agents: The thiadiazole moiety in BTAC is known for its antimicrobial activity. Researchers have explored BTAC derivatives as potential antibiotics, targeting bacterial and fungal infections. These compounds may offer alternatives to existing antimicrobial agents .

Organic Synthesis and Heterocyclic Chemistry

BTAC serves as a versatile building block for constructing complex organic molecules. Let’s explore its applications in this context:

a. Diverse Heterocyclic Scaffolds: Researchers have utilized BTAC to synthesize various heterocyclic compounds. These include poly-substituted heterocycles and fused heterocycles. Methods such as one-pot multi-component reactions, cyclocondensation, and coupling reactions have been employed to create structurally diverse molecules .

b. Fused Heterocycles: BTAC derivatives have been used to generate fused heterocyclic scaffolds. These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Such compounds find applications in materials science, drug discovery, and agrochemicals .

Calcium Homeostasis Modulation

Interestingly, a derivative of BTAC—5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride —has been identified as a potent inhibitor of NCX3 (a sodium-calcium exchanger). This compound could play a role in controlling Ca(2+) homeostasis under physiological and pathological conditions .

properties

IUPAC Name

butyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-3-9-21-13(19)11-12(22-18-17-11)16-14(20)15-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVSBWZQJQVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

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